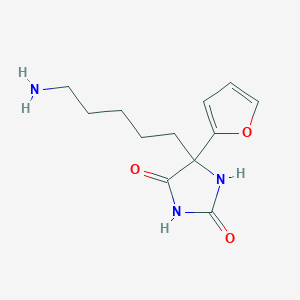

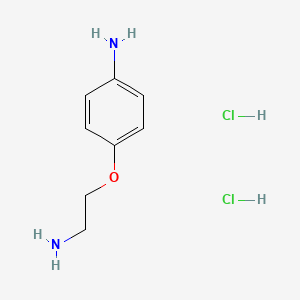

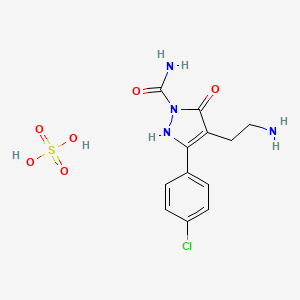

![molecular formula C9H18N2O5 B1286334 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate CAS No. 1177312-88-7](/img/structure/B1286334.png)

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, the first paper describes the preparation of an enantiomerically pure compound that is part of the beta3-adrenergic receptor agonists, which indicates the importance of chirality and enantioselective synthesis in compounds that are used in receptor targeting . The second paper discusses a pyrrolidine-derived atropisomeric amino alcohol used as a chiral ligand for asymmetric synthesis . These studies suggest that the compound may also have significance in medicinal chemistry, particularly in the context of receptor interaction.

Synthesis Analysis

The synthesis of related compounds involves enantioselective processes, as seen in the first paper where an enantiomerically pure compound is prepared using kinetic resolution with a lipase enzyme . This method could potentially be applied to the synthesis of 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate, considering the importance of stereochemistry in the final product's biological activity. The second paper provides insight into the use of a pyrrolidine-derived amino alcohol as a chiral ligand, which could be a key component in the synthesis of chiral alcohols with high enantiomeric excess . These approaches highlight the significance of chiral catalysts and ligands in the synthesis of complex organic molecules.

Molecular Structure Analysis

While the molecular structure of 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate is not directly analyzed in the papers, the discussion of pyrrolidine-derived compounds and their stereochemistry is highly relevant . The structure of such compounds is crucial for their function as ligands and their interaction with other molecules. The stereochemistry can affect the binding affinity and selectivity towards biological targets, which is essential for the development of pharmaceutical agents.

Chemical Reactions Analysis

The chemical reactions described in the papers involve the addition of diethylzinc to prochiral aldehydes to produce chiral alcohols . This type of reaction is important for the formation of carbon-carbon bonds in an enantioselective manner. Although the specific reactions involving 2-[3-(Aminomethyl)pyrrolidin-1-yl]ethanol oxalate are not detailed, the principles of asymmetric catalysis and the use of chiral ligands are pertinent to its potential chemical transformations.

Physical and Chemical Properties Analysis

Safety And Hazards

properties

IUPAC Name |

2-[3-(aminomethyl)pyrrolidin-1-yl]ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.C2H2O4/c8-5-7-1-2-9(6-7)3-4-10;3-1(4)2(5)6/h7,10H,1-6,8H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIVSKHPBZWGDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)CCO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

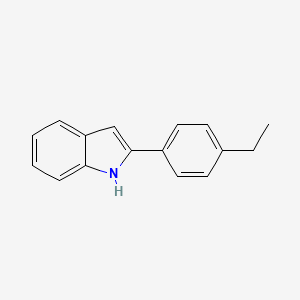

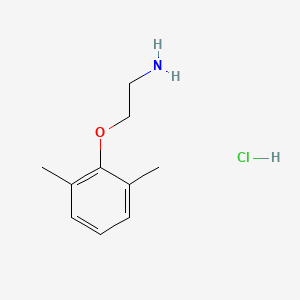

![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)

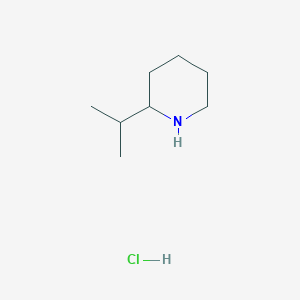

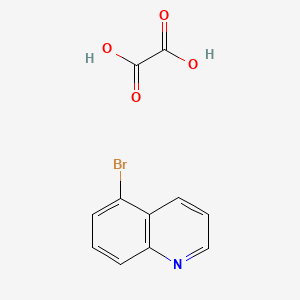

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

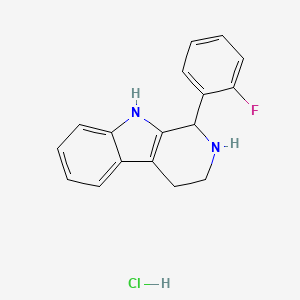

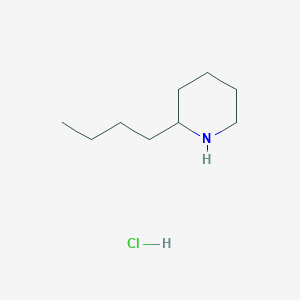

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)